Cas no 2803864-59-5 (Thiazole, 2-chloro-5-(2-chloroethyl)-)
Thiazole, 2-chloro-5-(2-chloroethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2-chloro-5-(2-chloroethyl)-
- 2-Chloro-5-(2-chloroethyl)thiazole
- 2803864-59-5
- EN300-37450588
- 2-chloro-5-(2-chloroethyl)-1,3-thiazole
-
- Inchi: 1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2
- InChI Key: BFIURHDRFOWQCJ-UHFFFAOYSA-N
- SMILES: C(C1=CN=C(Cl)S1)CCl
Computed Properties
- Exact Mass: 180.9519757g/mol
- Monoisotopic Mass: 180.9519757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.419±0.06 g/cm3(Predicted)
- Boiling Point: 283.1±32.0 °C(Predicted)
- pka: 0.86±0.10(Predicted)
Thiazole, 2-chloro-5-(2-chloroethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37450588-0.05g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 0.05g |
$827.0 | 2025-03-16 | |
| Enamine | EN300-37450588-0.1g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 0.1g |
$867.0 | 2025-03-16 | |
| Enamine | EN300-37450588-0.25g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 0.25g |
$906.0 | 2025-03-16 | |
| Enamine | EN300-37450588-0.5g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 0.5g |
$946.0 | 2025-03-16 | |
| Enamine | EN300-37450588-1.0g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
| Enamine | EN300-37450588-2.5g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
| Enamine | EN300-37450588-5.0g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
| Enamine | EN300-37450588-10.0g |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
2803864-59-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 |
Thiazole, 2-chloro-5-(2-chloroethyl)- Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Thiazole, 2-chloro-5-(2-chloroethyl)-
Comprehensive Overview of Thiazole, 2-chloro-5-(2-chloroethyl)- (CAS No. 2803864-59-5)
The chemical compound Thiazole, 2-chloro-5-(2-chloroethyl)- (CAS No. 2803864-59-5) is a specialized derivative of the thiazole family, a heterocyclic structure known for its diverse applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for novel organic intermediates in research and industrial applications, this compound has garnered significant attention due to its unique molecular framework and reactivity. The presence of both chloro and ethyl substituents on the thiazole ring enhances its versatility, making it a valuable building block for synthetic chemists.
In recent years, the scientific community has focused on sustainable and efficient synthetic methodologies, and Thiazole, 2-chloro-5-(2-chloroethyl)- aligns with this trend. Researchers are exploring its potential in green chemistry applications, such as catalytic transformations and solvent-free reactions. The compound's structural features, including the chloroethyl group, enable it to participate in cross-coupling reactions, which are pivotal in constructing complex molecules for drug discovery and advanced materials. This has led to a surge in searches for "thiazole derivatives in organic synthesis" and "CAS 2803864-59-5 applications," reflecting its growing relevance.
From a pharmacological perspective, thiazole-based compounds are renowned for their bioactivity, and 2-chloro-5-(2-chloroethyl)-thiazole is no exception. While specific therapeutic applications are still under investigation, its structural analogs have shown promise in antimicrobial and anti-inflammatory studies. This has sparked interest in queries like "thiazole medicinal chemistry" and "chloroethyl thiazole biological activity." The compound's potential as a precursor for bioactive molecules makes it a subject of ongoing research in academic and industrial labs.
The material science sector also benefits from the unique properties of Thiazole, 2-chloro-5-(2-chloroethyl)-. Its ability to form stable coordination complexes with metals opens doors for applications in optoelectronics and catalysis. Searches for "thiazole-based ligands" and "metal-organic frameworks with thiazole" highlight the compound's role in developing next-generation materials. Additionally, its thermal stability and electronic properties are being evaluated for use in organic semiconductors, a hot topic in renewable energy technologies.
Analytical characterization of CAS 2803864-59-5 is another area of interest. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity. Researchers frequently search for "thiazole derivative spectral data" and "2-chloro-5-(2-chloroethyl)-thiazole synthesis" to optimize their workflows. The compound's well-defined spectroscopic signatures facilitate its identification and quality control in laboratory settings.
In conclusion, Thiazole, 2-chloro-5-(2-chloroethyl)- (CAS No. 2803864-59-5) represents a multifaceted chemical entity with broad applicability across scientific disciplines. Its integration into sustainable chemistry, drug development, and advanced materials underscores its importance in modern research. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovative chemical solutions.
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